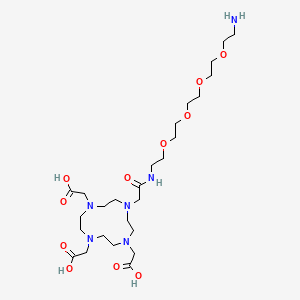

NH2-PEG4-DOTA

説明

The exact mass of the compound this compound is 622.35375643 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N6O11/c27-1-11-40-13-15-42-17-18-43-16-14-41-12-2-28-23(33)19-29-3-5-30(20-24(34)35)7-9-32(22-26(38)39)10-8-31(6-4-29)21-25(36)37/h1-22,27H2,(H,28,33)(H,34,35)(H,36,37)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINZZXBOBNTERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N6O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG4-DOTA: Chemical Properties, Structure, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NH2-PEG4-DOTA, a critical component in the development of targeted radiopharmaceuticals and molecular imaging agents. This document details its chemical and physical properties, molecular structure, and provides standardized experimental protocols for its use in bioconjugation.

Core Chemical and Physical Properties

This compound is a versatile molecule designed for stable conjugation to biomolecules and efficient chelation of radiometals. Its structure incorporates a primary amine for covalent attachment, a hydrophilic tetraethylene glycol (PEG4) spacer to improve solubility and pharmacokinetics, and a DOTA macrocycle for securely binding radionuclides.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 2090232-34-9 | [1] |

| Molecular Formula | C26H50N6O11 | [] |

| Molecular Weight | 622.71 g/mol | [1][] |

| Appearance | White to off-white solid |

| Property | Value | Conditions/Notes | Reference |

| Purity | ≥97.0% | ||

| Solubility | Up to 10 mg/mL | In water | |

| 50 mg/mL | In DMSO (requires sonication) | ||

| Soluble | In Methanol | ||

| Boiling Point | 855.4 ± 65.0 °C | At 760 mmHg | |

| Density | 1.217 ± 0.06 g/cm³ | ||

| Storage (Solid) | 4°C, under nitrogen, away from moisture | ||

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | Stored under nitrogen, away from moisture |

Molecular Structure and Functionality

This compound's structure is tripartite, with each component serving a distinct and critical function in the construction of radioimmunoconjugates.

-

Primary Amine (-NH2): This terminal functional group serves as the reactive handle for covalent conjugation to biomolecules. It readily reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) on proteins, peptides, or other targeting ligands to form stable amide bonds.

-

Tetraethylene Glycol Spacer (PEG4): The hydrophilic PEG4 linker enhances the aqueous solubility of the entire conjugate, which is often a challenge with large biomolecules. It also provides spatial separation between the chelator/radiometal complex and the biomolecule, which can help to preserve the biological activity and binding affinity of the targeting moiety.

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator forms highly stable complexes with a wide range of trivalent metal ions. Its high kinetic inertness minimizes the in vivo dissociation of the radiometal, which is crucial for reducing off-target toxicity and ensuring accurate imaging. DOTA is particularly well-suited for chelating therapeutic and diagnostic radionuclides such as Lutetium-177 (¹⁷⁷Lu) and Gallium-68 (⁶⁸Ga).

Experimental Protocols

The following section provides detailed methodologies for the conjugation of this compound to antibodies, subsequent purification, and radiolabeling.

Antibody Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of this compound to the carboxylic acid groups on an antibody, activated by EDC and NHS.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification columns (e.g., desalting columns or size-exclusion chromatography)

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody into the amine-free Conjugation Buffer using a desalting column.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

Activation of Antibody Carboxylic Acids:

-

Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in the Conjugation Buffer.

-

Add a 50-fold molar excess of EDC and NHS to the antibody solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Dissolve this compound in the Conjugation Buffer.

-

Add a 10- to 20-fold molar excess of this compound to the activated antibody solution.

-

Incubate for 2 hours at room temperature with gentle agitation.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50-100 mM Tris to quench the reaction by consuming any remaining activated esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Monitor the protein-containing fractions by measuring absorbance at 280 nm.

-

Radiolabeling of DOTA-Conjugated Antibodies with Lutetium-177

This protocol outlines a typical procedure for radiolabeling the purified DOTA-antibody conjugate.

Materials:

-

Purified DOTA-antibody conjugate

-

¹⁷⁷LuCl₃ in a dilute HCl solution

-

Radiolabeling Buffer: 0.1 M Sodium Acetate, pH 5.0-5.5

-

Quenching/Challenge Solution: 50 mM EDTA

-

Instant thin-layer chromatography (ITLC) strips and a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 6.0)

Procedure:

-

Reaction Setup:

-

In a sterile, low-binding microcentrifuge tube, combine the DOTA-antibody conjugate (typically 50-100 µg) with the Radiolabeling Buffer.

-

Add the desired amount of ¹⁷⁷LuCl₃ (e.g., 5-10 mCi) to the tube. The final reaction volume should be kept as low as practical.

-

-

Incubation:

-

Incubate the reaction mixture at 37-40°C for 30-60 minutes. Gentle mixing may be applied.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the strip using the chosen mobile phase. The ¹⁷⁷Lu-DOTA-antibody conjugate should remain at the origin, while free ¹⁷⁷Lu will migrate with the solvent front.

-

An RCP of >95% is generally considered acceptable.

-

-

Quenching (Optional but Recommended):

-

If the desired RCP is achieved, add a small volume of the EDTA solution to chelate any remaining free ¹⁷⁷Lu.

-

-

Purification (if necessary):

-

If the RCP is below the acceptable limit, the radiolabeled conjugate can be purified using a desalting column to remove free ¹⁷⁷Lu.

-

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in creating and utilizing this compound conjugates.

Caption: Workflow for conjugating this compound to an antibody.

Caption: General workflow for radiolabeling and quality control.

References

An In-Depth Technical Guide to the NH2-PEG4-DOTA Bifunctional Chelator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator, NH2-PEG4-DOTA. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile molecule in their work. This guide covers the core chemistry, detailed experimental protocols, key quantitative data, and the fundamental principles of its application in the development of targeted radiopharmaceuticals and molecular imaging agents.

Introduction to this compound

This compound is a bifunctional chelator that plays a crucial role in the fields of nuclear medicine and molecular imaging.[1] Its structure is meticulously designed with three key functional components:

-

A primary amine (-NH2) group: This terminal amine serves as a reactive handle for covalent conjugation to biomolecules such as peptides, antibodies, or other targeting ligands.[1] This attachment is typically achieved through the formation of a stable amide bond.

-

A tetraethylene glycol (PEG4) spacer: This hydrophilic linker enhances the solubility and biocompatibility of the resulting conjugate.[1] The PEG4 moiety also reduces steric hindrance, which can be critical for maintaining the biological activity of the conjugated biomolecule, and has been shown to decrease immunogenicity and prolong circulation time in vivo.[1]

-

A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle: This cage-like structure is a highly efficient chelator for a variety of trivalent metal ions, including medically relevant radionuclides like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu).[1] The remarkable stability of the DOTA-metal complex is paramount in radiopharmaceutical development, as it prevents the premature release of the radioisotope in the body, thereby minimizing off-target toxicity.

The synergistic combination of these three components makes this compound an invaluable tool for the development of radiopharmaceuticals for diagnostic imaging (PET/SPECT) and targeted radionuclide therapy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its successful application. The following table summarizes key data for this bifunctional chelator.

| Property | Value | Reference(s) |

| Chemical Name | 2,2',2''-(10-(17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | |

| Molecular Formula | C₂₆H₅₀N₆O₁₁ | |

| Molecular Weight | 622.71 g/mol | |

| CAS Number | 2090232-34-9 | |

| Appearance | White to off-white solid | |

| Purity | ≥97% or ≥98% (depending on supplier) | |

| Solubility | Soluble in DMSO (up to 50 mg/mL), Methanol, and Water. For DMSO, ultrasonic treatment may be necessary. | |

| Storage Conditions | Store at 4°C for short-term and -20°C or -80°C for long-term storage, under nitrogen and away from moisture. | |

| Boiling Point | 855.4 ± 65.0 °C at 760 mmHg | |

| Density | 1.217 ± 0.06 g/cm³ |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound: bioconjugation to a targeting biomolecule and subsequent radiolabeling with medically relevant radionuclides.

This protocol outlines the general steps for conjugating this compound to an antibody via its primary amine, typically targeting the lysine residues on the antibody. The process often involves the activation of a carboxylic acid on a modified version of the chelator (e.g., DOTA-NHS ester) to form a stable amide bond.

Materials:

-

Antibody of interest

-

This compound (or an activated ester derivative like DOTA-NHS ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), they must be removed. This is typically achieved by buffer exchange into the conjugation buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.

-

-

Chelator Preparation:

-

Dissolve the this compound derivative (e.g., DOTA-NHS ester) in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Add the calculated volume of the chelator stock solution to the antibody solution. The molar ratio of the chelator to the antibody will need to be optimized for the specific antibody and desired degree of labeling, but a starting point is often a 10 to 50-fold molar excess of the chelator.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or on ice. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM. This will react with any unreacted NHS-ester groups.

-

Incubate for approximately 15-30 minutes.

-

-

Purification of the Conjugate:

-

Remove unconjugated chelator and other small molecules by size-exclusion chromatography or dialysis against PBS.

-

-

Characterization:

-

Determine the concentration of the purified antibody-DOTA conjugate using a spectrophotometer (A280).

-

The degree of labeling (chelator-to-antibody ratio) can be determined by methods such as MALDI-TOF mass spectrometry.

-

This section provides generalized protocols for radiolabeling DOTA-conjugated biomolecules with Gallium-68 (for PET imaging) and Lutetium-177 (for radionuclide therapy).

3.2.1. ⁶⁸Ga Labeling

Gallium-68 is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

DOTA-conjugated biomolecule

-

⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate or ammonium acetate buffer (e.g., 1 M, pH 4.0-4.5)

-

Heating block or water bath

-

C18 Sep-Pak cartridge for purification (optional)

-

Ethanol and saline for cartridge conditioning and elution

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Preparation:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

-

In a reaction vial, add the DOTA-conjugated biomolecule (typically 5-50 µg, depending on the desired specific activity) and the acetate buffer.

-

-

Radiolabeling Reaction:

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial. The final pH of the reaction mixture should be between 3.5 and 4.5.

-

Heat the reaction mixture at 80-100°C for 5-15 minutes.

-

-

Purification (if necessary):

-

While often high labeling efficiencies are achieved, purification can be performed using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

-

The reaction mixture is passed through the conditioned cartridge, which retains the radiolabeled conjugate. The cartridge is then washed with water, and the final product is eluted with ethanol/saline.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.

-

3.2.2. ¹⁷⁷Lu Labeling

Materials:

-

DOTA-conjugated biomolecule

-

¹⁷⁷LuCl₃ solution

-

Sodium acetate or ammonium acetate buffer (e.g., 0.1 M, pH 4.5-5.5)

-

Gentisic acid or ascorbic acid (as a radioprotectant)

-

Heating block or water bath

-

DTPA solution (for quenching)

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Preparation:

-

In a sterile reaction vial, combine the DOTA-conjugated biomolecule, the acetate buffer, and the radioprotectant.

-

-

Radiolabeling Reaction:

-

Add the ¹⁷⁷LuCl₃ solution to the reaction vial.

-

Incubate the mixture at 90-95°C for 15-30 minutes.

-

-

Quenching:

-

After the incubation, a small amount of DTPA solution can be added to chelate any remaining free ¹⁷⁷Lu.

-

-

Quality Control:

-

Assess the radiochemical purity by radio-TLC or radio-HPLC. The RCP should be >95%.

-

Quantitative Data

The following tables summarize key quantitative data related to this compound and its applications.

| Radionuclide | Biomolecule Type | Precursor Amount | Temperature (°C) | pH | Time (min) | Radiochemical Yield/Purity | Reference(s) |

| ⁶⁸Ga | Peptides (DOTA-TATE) | 7-30 nmol | 80-100 | 3.0-5.0 | 5-10 | >95-99% | |

| ⁶⁸Ga | Peptides (DOTA-TOC) | 25-35 nmol | 85-95 | 3.0-4.0 | 8-12 | >95% | |

| ⁶⁸Ga | Tetrazine (Tz-PEG4-DOTA) | 0.2 mg | 90 | 6.8 | 15 | >88% | |

| ¹⁷⁷Lu | Peptides (DOTA-TATE) | 1 mg | 100 | 4.0 | 30 | >99% | [No specific reference] |

| ⁶⁴Cu | Antibody (Trastuzumab) | 30 µg | 37 | 5.5 | 60 | ~94% (before purification) |

| Conjugate | Condition | Stability | Reference(s) |

| ¹⁷⁷Lu-DOTA-Conjugate | Human Serum, 48 hours | 85% stable | |

| ⁶⁴Cu-DOTA-Trastuzumab | PBS or Mouse Serum | Excellent stability | |

| ⁶⁴Cu-DOTA-Trastuzumab | EDTA challenge | Less resistant to transchelation | |

| DOTA-tetrapeptide/pentapeptide complexes | Saline with serum proteins and metal cations | No cation release within 1-4 hours |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various stages of research and drug development:

-

Targeted Imaging Probes: By conjugating this compound to molecules that specifically bind to disease-related targets (e.g., receptors on cancer cells), researchers can develop probes for non-invasive imaging techniques like PET and SPECT. This allows for the visualization of biological processes and the diagnosis and staging of diseases.

-

Radiopharmaceutical Development: this compound is a cornerstone in the creation of radiopharmaceuticals for targeted radionuclide therapy. By chelating therapeutic radioisotopes like ¹⁷⁷Lu, the targeting molecule can deliver a cytotoxic radiation dose directly to the diseased tissue, minimizing damage to healthy cells.

-

Theranostics: The versatility of the DOTA cage allows for the "theranostic" paradigm. The same DOTA-conjugated biomolecule can be labeled with a diagnostic isotope (e.g., ⁶⁸Ga) for initial imaging and patient selection, and then with a therapeutic isotope (e.g., ¹⁷⁷Lu) for treatment.

-

Pharmacokinetic Studies: Radiolabeled conjugates using this compound are instrumental in studying the in vivo biodistribution and pharmacokinetics of new drug candidates.

Conclusion

This compound is a highly versatile and enabling bifunctional chelator that has significantly impacted the development of targeted radiopharmaceuticals and molecular imaging agents. Its well-defined structure, combining a reactive amine for bioconjugation, a biocompatible PEG spacer, and a robust DOTA macrocycle for radiometal chelation, provides a reliable platform for researchers. The detailed protocols and quantitative data presented in this guide are intended to facilitate its effective implementation in a wide range of scientific and clinical research applications. As the field of nuclear medicine continues to advance, the utility of well-characterized chelators like this compound will undoubtedly remain critical.

References

The Role of NH2-PEG4-DOTA in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of preclinical research, particularly in the development of targeted diagnostics and therapeutics, the precision and efficacy of molecular agents are paramount. NH2-PEG4-DOTA has emerged as a critical bifunctional chelator, enabling the development of sophisticated radiopharmaceuticals and imaging probes. This technical guide provides an in-depth overview of the core applications of this compound, detailing its use in bioconjugation, radiolabeling, and in vitro and in vivo evaluations. We will explore the fundamental chemistry, provide detailed experimental protocols, present key quantitative data, and illustrate the underlying principles of its application in modern preclinical research.

This compound is a molecule comprised of three key functional components: a primary amine group (-NH2), a tetraethylene glycol (PEG4) spacer, and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle.[1] The primary amine serves as a reactive handle for covalent conjugation to biomolecules such as peptides, antibodies, and other targeting ligands.[2] The hydrophilic PEG4 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting conjugate by increasing its circulation time and reducing immunogenicity.[1] The DOTA macrocycle is a highly efficient chelator that forms stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[2]

Core Applications in Preclinical Research

The primary application of this compound in preclinical research is as a linker in the construction of targeted molecular agents for imaging and therapy. Its versatility allows for its use in a wide range of studies, from initial in vitro validation to in vivo efficacy and biodistribution assessments in animal models.

Targeted Molecular Imaging

This compound is extensively used to develop PET and Single-Photon Emission Computed Tomography (SPECT) imaging agents. By conjugating a targeting moiety (e.g., a peptide that binds to a cancer-specific receptor) to the NH2- group and chelating a positron-emitting radionuclide (e.g., ⁶⁸Ga) within the DOTA cage, researchers can create probes that specifically accumulate at the site of disease. This allows for non-invasive visualization and quantification of target expression in vivo.

Targeted Radionuclide Therapy

In a similar fashion, this compound can be used to create therapeutic agents by chelating a particle-emitting radionuclide, such as the beta-emitter ¹⁷⁷Lu.[3] These therapeutic conjugates deliver a cytotoxic radiation dose directly to the target cells, minimizing damage to surrounding healthy tissues. The PEG4 linker plays a crucial role here by optimizing the biodistribution and circulation time, thereby maximizing the radiation dose delivered to the tumor while minimizing off-target toxicity.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies utilizing DOTA-PEG4-conjugated molecules. This data highlights the impact of the linker on binding affinity, in vivo uptake, and therapeutic efficacy.

| Targeting Moiety | Radiometal | Cell Line | Binding Affinity (Kd) | Reference |

| LLP2A | ¹⁷⁷Lu | B16F10 Melanoma | 4.1 ± 1.5 nM | |

| c(RGDfK) | ¹⁷⁷Lu | A549 Lung Cancer | 15.07 nM |

| Targeting Moiety | Radiometal | Animal Model | Tumor Uptake (%ID/g at 4h) | Key Finding | Reference | | --- | --- | --- | --- | --- | | LLP2A | ¹⁷⁷Lu | B16F10 Melanoma Xenograft | 31.3 ± 7.8 | High tumor accumulation with rapid kidney clearance. | | | Cetuximab | ⁶⁴Cu | CaSki Cervical Cancer Xenograft | 13.2 (at 24h) | Useful marker for EGFR-expression levels. | | | Trastuzumab | ⁶⁴Cu | Metastatic Breast Cancer | SUVmax 5.5 | Low tumor uptake in this specific study. | |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound conjugates.

Conjugation of this compound to a Targeting Peptide

This protocol describes the covalent attachment of this compound to a peptide containing a carboxylic acid group via amide bond formation.

Materials:

-

This compound

-

Targeting peptide with a free carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Activation of Peptide: Dissolve the targeting peptide in anhydrous DMF. Add 1.2 equivalents of DCC and 1.2 equivalents of NHS. Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.

-

Conjugation Reaction: In a separate vial, dissolve this compound in anhydrous DMF. Add the activated peptide solution to the this compound solution. Allow the reaction to proceed overnight at room temperature with gentle stirring.

-

Purification: Purify the resulting peptide-PEG4-DOTA conjugate by reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.

Radiolabeling with Gallium-68 (⁶⁸Ga) for PET Imaging

This protocol outlines the chelation of ⁶⁸Ga by a DOTA-PEG4-peptide conjugate.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-PEG4-peptide conjugate (5-20 nmol)

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile, metal-free reaction vial

-

Heating block

-

C18 Sep-Pak cartridge for purification (optional)

-

Instant thin-layer chromatography (ITLC) or radio-HPLC for quality control

Procedure:

-

Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Reaction Setup: In a sterile reaction vial, add 5-20 nmol of the DOTA-PEG4-peptide conjugate and the sodium acetate buffer.

-

Labeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Gently mix and incubate at 95°C for 5-15 minutes.

-

Purification (Optional): If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

-

Quality Control: Determine the radiochemical purity using ITLC or radio-HPLC. The radiochemical purity should be >95%.

In Vitro Cell Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity of the radiolabeled conjugate.

Materials:

-

Target cells expressing the receptor of interest

-

Radiolabeled DOTA-PEG4-peptide conjugate

-

Unlabeled "cold" peptide for competition

-

Binding buffer (e.g., PBS with 1% BSA)

-

Gamma counter

Procedure:

-

Cell Plating: Plate the target cells in a 24-well plate and allow them to adhere overnight.

-

Assay Setup: Wash the cells with binding buffer. Add a constant concentration of the radiolabeled conjugate to each well.

-

Competition: Add increasing concentrations of the unlabeled peptide to the wells.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the bound radioactivity as a function of the unlabeled peptide concentration and determine the IC50 value. Calculate the dissociation constant (Kd) from the IC50 value.

In Vivo Biodistribution Study in a Mouse Xenograft Model

This protocol details the assessment of the in vivo distribution of the radiolabeled conjugate.

Materials:

-

Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

-

Radiolabeled DOTA-PEG4-peptide conjugate

-

Saline for injection

-

Anesthesia

-

Gamma counter

Procedure:

-

Injection: Inject a known amount of the radiolabeled conjugate (typically 1-5 MBq) into the tail vein of the mice.

-

Time Points: At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a group of mice (n=3-5 per group).

-

Tissue Harvesting: Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in preclinical research.

Caption: Experimental workflow for preclinical research using this compound.

Caption: Targeted delivery and internalization of a DOTA-PEG4-conjugate.

References

- 1. This compound | 2090232-34-9 | Benchchem [benchchem.com]

- 2. NH₂-PEG₄-DOTA (CAS 2090232-34-9) | Bifunctional DOTA Chelator for Radiopharma R&D | SiChem GmbH [shop.sichem.de]

- 3. Evaluation of 68Ga- and 177Lu-DOTA-PEG4-LLP2A for VLA-4-Targeted PET Imaging and Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NH2-PEG4-DOTA: Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NH2-PEG4-DOTA, detailing its mechanism of action, applications in bioconjugation, and protocols for its use. The strategic combination of a reactive primary amine, a hydrophilic polyethylene glycol (PEG) spacer, and a robust metal chelator (DOTA) makes this molecule a versatile tool in the development of targeted therapeutics and diagnostic agents.

Core Components and Their Functional Roles

This compound is a heterobifunctional linker comprised of three key components, each with a distinct and crucial role in bioconjugation:

-

Primary Amine (-NH2): This functional group serves as the reactive handle for covalent attachment to biomolecules.[1] Primary amines are nucleophilic and readily react with electrophilic groups on proteins, peptides, antibodies, and other molecules to form stable covalent bonds.[2][3] This allows for the specific labeling and modification of biological targets.

-

Tetraethylene Glycol (PEG4) Spacer: The PEG4 linker is a short, hydrophilic chain that connects the amine group to the DOTA chelator.[1] This spacer offers several advantages in bioconjugation:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the resulting bioconjugate.[1]

-

Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can "shield" the bioconjugate from the host's immune system, thereby reducing its immunogenic potential.

-

Improved Pharmacokinetics: The PEG spacer can increase the hydrodynamic size of the bioconjugate, which can prolong its circulation time in the bloodstream by reducing renal clearance.

-

Steric Hindrance Reduction: The flexible PEG chain provides spatial separation between the biomolecule and the DOTA-metal complex, minimizing potential interference with the biological activity of the target molecule.

-

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a macrocyclic chelator with a high affinity for a wide range of metal ions, particularly trivalent cations like lanthanides and radionuclides. Its cage-like structure forms highly stable complexes with these metals, which is essential for applications in medical imaging and therapy.

Mechanism of Action in Bioconjugation

The primary mechanism of action for this compound in bioconjugation is a two-step process: first, the covalent attachment to a biomolecule, and second, the chelation of a metal ion.

Covalent Conjugation via the Amine Group

The terminal primary amine of this compound is typically conjugated to biomolecules through reactions with electrophilic functional groups. The most common reaction involves N-hydroxysuccinimide (NHS) esters.

The reaction between the primary amine and an NHS ester proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This is followed by the release of N-hydroxysuccinimide (NHS) as a leaving group.

Metal Chelation by the DOTA Moiety

Once conjugated to the biomolecule, the DOTA moiety is available to chelate a metal ion of interest. DOTA forms an eight-coordinate complex with most trivalent metal ions, with the four nitrogen atoms of the macrocycle and the four carboxylate groups binding to the metal center. This results in a highly stable complex, which is crucial for preventing the release of the metal ion in vivo.

Quantitative Data

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 622.71 g/mol | |

| Appearance | White Powder | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO |

Reaction Conditions for Amine-NHS Ester Conjugation

| Parameter | Recommended Condition | Reference |

| pH | 8.3 - 8.5 | |

| Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, Borate Buffer, HEPES | |

| Buffers to Avoid | Buffers containing primary amines (e.g., Tris) | |

| Temperature | Room temperature or 4°C | |

| Reaction Time | 0.5 - 4 hours (or overnight on ice) |

Stability Constants (log K) of DOTA with Various Metal Ions

The stability constant (log K) is a measure of the affinity of the chelator for a metal ion. Higher values indicate a more stable complex.

| Metal Ion | log K | Reference |

| Ga³⁺ | 21.33 | |

| Lu³⁺ | 22.45 | |

| Y³⁺ | 24.9 | |

| Cu²⁺ | 22.5 | |

| La³⁺ | 23.7 | |

| Sm³⁺ | 24.7 | |

| Ho³⁺ | 25.0 | |

| Gd³⁺ | 24.7 | |

| Pb²⁺ | 21.5 |

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein and NHS ester reagent used.

-

Preparation of Reagents:

-

Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

-

Dissolve the NHS ester-functionalized biomolecule in a water-miscible organic solvent like DMSO or DMF.

-

Dissolve this compound in the same amine-free buffer.

-

-

Conjugation Reaction:

-

Add the dissolved NHS ester-functionalized biomolecule to the protein solution.

-

Immediately add the this compound solution to the reaction mixture. A molar excess of the linker is often used.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a buffer containing primary amines, such as Tris or glycine, can be added.

-

-

Purification:

-

Remove excess, unreacted this compound and other small molecules from the bioconjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

-

General Protocol for Radiolabeling of DOTA-PEG4-Bioconjugate with ⁶⁸Ga

This protocol is a general guideline for radiolabeling with Gallium-68.

-

Preparation of the Reaction Mixture:

-

In a sterile, pyrogen-free reaction vial, combine the purified DOTA-PEG4-bioconjugate with a suitable buffer, typically sodium acetate buffer (pH 3.5-4.5).

-

-

Radiolabeling:

-

Elute ⁶⁸Ga³⁺ from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl.

-

Add the ⁶⁸Ga³⁺ eluate to the reaction vial containing the DOTA-PEG4-bioconjugate.

-

Incubate the reaction mixture at an elevated temperature (e.g., 85-95°C) for 5-15 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).

-

-

Purification (if necessary):

-

If significant amounts of unchelated ⁶⁸Ga³⁺ remain, the radiolabeled bioconjugate can be purified using a C18 cartridge.

-

Visualization of a Generalized Workflow and Signaling Pathway

Experimental Workflow for Developing a Targeted Radiopharmaceutical

Role in Targeted Drug Delivery and Downstream Signaling

The this compound linker facilitates the delivery of a diagnostic or therapeutic payload to a target cell. The biomolecule component of the conjugate dictates the target specificity.

References

The Strategic Role of the PEG4 Linker in DOTA Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules has revolutionized the fields of nuclear medicine and targeted drug delivery. The choice of a linker to connect DOTA to a targeting moiety, such as a peptide or antibody, is a critical determinant of the resulting conjugate's overall performance. Among the various linkers utilized, the polyethylene glycol (PEG) linker, particularly the tetra-ethylene glycol (PEG4) variant, has emerged as a key component for optimizing the pharmacokinetic and pharmacodynamic properties of DOTA conjugates. This technical guide provides a comprehensive overview of the role of the PEG4 linker, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Functions of the PEG4 Linker

The incorporation of a PEG4 linker into a DOTA conjugate serves several crucial functions that collectively enhance its therapeutic and diagnostic potential. These functions are primarily attributed to the unique physicochemical properties of the PEG moiety, including its hydrophilicity, flexibility, and biocompatibility.[1][2][3]

1. Enhancement of Hydrophilicity and Solubility: Many targeting biomolecules and therapeutic payloads are inherently hydrophobic, which can lead to poor solubility in aqueous environments, aggregation, and rapid clearance from circulation.[2][4] The hydrophilic nature of the PEG4 linker counteracts this by creating a hydration shell around the conjugate, thereby improving its overall water solubility and preventing aggregation. This is particularly crucial for maintaining the stability and bioavailability of the DOTA conjugate in physiological systems.

2. Modification of Pharmacokinetics: The PEG4 linker significantly influences the in vivo behavior of DOTA conjugates. Its hydrophilic nature and increased hydrodynamic size reduce renal clearance, leading to a longer circulation half-life. This prolonged systemic exposure increases the probability of the conjugate reaching its target site, thereby enhancing tumor uptake and improving the therapeutic or diagnostic window. Studies have shown that PEGylation can shift the primary elimination pathway from hepatobiliary to renal, which can be advantageous in reducing liver toxicity.

3. Reduction of Immunogenicity: The flexible PEG chain can shield the DOTA conjugate from recognition by the immune system, a phenomenon often referred to as the "stealth effect." This reduction in immunogenicity is critical for preventing adverse immune responses and ensuring the long-term efficacy and safety of the therapeutic or diagnostic agent.

4. Spacer Functionality and Preservation of Binding Affinity: The PEG4 linker acts as a flexible spacer, physically separating the bulky DOTA-metal complex from the targeting biomolecule. This spatial separation minimizes steric hindrance, allowing the targeting moiety to maintain its native conformation and bind to its receptor with high affinity. While some studies suggest that long-chain PEG modification might slightly reduce cytotoxicity in vitro, the overall in vivo efficacy is often enhanced due to improved pharmacokinetics.

Quantitative Impact of PEG Linkers on DOTA Conjugates

The inclusion and length of a PEG linker have a quantifiable impact on the performance of DOTA conjugates. The following tables summarize key data from various studies, highlighting these effects.

| Conjugate | Target | IC50 (nM) | Reference |

| c(RGDyK)-PEG-DOTA | αvβ3-integrin | 67.5 ± 7.8 | |

| DOTA-PEG-BN(7-14) | Gastrin-Releasing Peptide Receptor (GRPR) | 3900 | |

| DOTA-3PEG4-dimer | αvβ3-integrin | 1.3 ± 0.3 |

Table 1: Impact of PEG Linker on Receptor Binding Affinity. The 50% inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Conjugate | Organ | 30 min (%ID/g) | 4 h (%ID/g) | Reference |

| ⁶⁴Cu-DOTA-PEG-RGD | Blood | 0.57 ± 0.15 | 0.03 ± 0.02 | |

| ⁶⁴Cu-DOTA-RGD | Blood | 0.35 ± 0.09 | - | |

| ⁶⁴Cu-DOTA-PEG-RGD | Tumor (U87MG) | 2.74 ± 0.45 | 1.62 ± 0.18 | |

| ⁶⁴Cu-DOTA-PEG-RGD (blocked) | Tumor (U87MG) | 0.22 ± 0.03 | - | |

| ⁶⁴Cu-DOTA-PEG48-AVP04-50 | Tumor | - | 37.9 | |

| ¹¹¹In-DOTA-PEG48-AVP04-50 | Tumor | - | 80 | |

| ⁶⁴Cu-DOTA-PEG-BN(7-14) | Pancreas (GRPR-positive) | - | 10.8 |

Table 2: Biodistribution of PEGylated vs. Non-PEGylated DOTA Conjugates. The percentage of injected dose per gram of tissue (%ID/g) is a standard measure in biodistribution studies.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of DOTA-PEG4 conjugates. The following sections outline key experimental protocols.

Synthesis of DOTA-PEG4-Biomolecule Conjugates

The synthesis of a DOTA-PEG4-biomolecule conjugate typically involves a multi-step process. A common strategy is to use a heterobifunctional PEG4 linker that possesses two different reactive groups at its termini. One end is designed to react with the DOTA chelator, while the other is tailored for conjugation to the biomolecule (e.g., a peptide or antibody).

General Protocol:

-

Activation of DOTA: DOTA is often activated in situ to facilitate its conjugation to the PEG linker.

-

Conjugation of DOTA to the PEG4 Linker: The activated DOTA is reacted with one end of the bifunctional PEG4 linker.

-

Purification: The DOTA-PEG4 intermediate is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conjugation to the Biomolecule: The purified DOTA-PEG4 linker is then conjugated to the targeting biomolecule. The specific reaction chemistry depends on the functional groups available on the biomolecule and the linker (e.g., amine-reactive NHS esters, thiol-reactive maleimides).

-

Final Purification: The final DOTA-PEG4-biomolecule conjugate is purified using methods such as RP-HPLC or size-exclusion chromatography to remove any unreacted components.

References

The Core of Theranostics: An In-depth Technical Guide to the DOTA Chelator in Radiopharmacy

For Researchers, Scientists, and Drug Development Professionals

The landscape of nuclear medicine is rapidly evolving, with a significant shift towards targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. At the heart of many of these innovative agents lies a crucial molecule: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This macrocyclic chelator has become a cornerstone of radiopharmacy due to its remarkable ability to form highly stable complexes with a wide range of radiometals, enabling the precise delivery of radiation to disease targets. This technical guide provides a comprehensive overview of the DOTA chelator, its fundamental properties, and its critical role in the development of next-generation radiopharmaceuticals.

The DOTA Molecule: Structure and Chelating Properties

DOTA is a highly versatile bifunctional chelator.[1] Its structure is based on a 12-membered tetraaza macrocyclic ring, which provides a pre-organized cavity for metal ion coordination.[2] Appended to this ring are four carboxylic acid arms that complete the chelation, forming an octadentate ligand that can securely encapsulate a variety of trivalent metal ions.[3][4] This cage-like structure imparts exceptional thermodynamic stability and kinetic inertness to the resulting metal complex, which is crucial for in vivo applications to prevent the release of the radionuclide.[5]

The choice of radionuclide is a critical determinant of a radiotracer's success. DOTA is particularly well-suited for chelating lanthanide ions and other trivalent metals, making it a versatile platform for both diagnostic and therapeutic agents. For instance, Gallium-68 (⁶⁸Ga), a positron emitter with a short half-life of 68 minutes, is ideal for Positron Emission Tomography (PET) imaging. Lutetium-177 (¹⁷⁷Lu), a beta- and gamma-emitter with a half-life of 6.7 days, is widely used for targeted radionuclide therapy. The ability of DOTA to stably chelate both diagnostic and therapeutic radionuclides has been instrumental in the development of theranostic pairs, where the same targeting molecule can be used for both imaging and therapy.

Quantitative Data: Stability and Biodistribution

The performance of a DOTA-based radiopharmaceutical is heavily reliant on the stability of the radiometal complex and its subsequent biodistribution. The following tables summarize key quantitative data for DOTA complexes.

Table 1: Thermodynamic Stability Constants (log K) of DOTA with Various Metal Ions

| Metal Ion | log K | Reference |

| La³⁺ | 23.36 | |

| Sm³⁺ | 23.93 | |

| Ho³⁺ | 23.39 | |

| Lu³⁺ | 23.06 | |

| Gd³⁺ | High | |

| Cu²⁺ | 19.85 | |

| Pb²⁺ | High | |

| Y³⁺ | High | |

| In³⁺ | High | |

| Ac³⁺ | High |

Table 2: Biodistribution of ⁶⁸Ga-DOTA-TATE in Normal Human Tissues (SUVmax and SUVmean)

| Organ | SUVmax (Mean ± SD) | SUVmean (Mean ± SD) | Reference |

| Spleen | 30.1 ± 9.2 | 18.5 ± 5.4 | |

| Kidneys | 19.8 ± 4.5 | 13.6 ± 3.0 | |

| Adrenal Glands | 15.6 ± 5.2 | 11.2 ± 3.7 | |

| Liver | 8.2 ± 1.9 | 5.9 ± 1.3 | |

| Stomach | 7.9 ± 3.3 | 4.8 ± 1.9 | |

| Small Intestine | 7.2 ± 2.4 | 5.1 ± 1.7 | |

| Pancreas (Head) | 6.5 ± 2.0 | 4.6 ± 1.4 | |

| Pancreas (Body) | 6.4 ± 2.0 | 4.5 ± 1.3 | |

| Thyroid Gland | 5.9 ± 2.5 | 4.2 ± 1.7 | |

| Uterus | 5.8 ± 2.1 | 4.1 ± 1.4 | |

| Left Atrial Blood Pool | 1.0 ± 0.3 | - |

Mechanism of Action: The Journey of a DOTA-Radiopharmaceutical

The clinical utility of DOTA-based radiopharmaceuticals stems from their ability to be conjugated to a targeting vector, such as a peptide or antibody, that specifically binds to receptors overexpressed on cancer cells. A prime example is DOTA-TATE, which targets somatostatin receptors (SSTRs), particularly SSTR2, that are highly expressed in many neuroendocrine tumors (NETs).

The following diagram illustrates the signaling pathway of a DOTA-TATE radiopharmaceutical from administration to therapeutic effect.

Caption: Signaling pathway of a DOTA-TATE radiopharmaceutical.

Once administered, the DOTA-TATE conjugate circulates in the bloodstream and binds to SSTR2 on the surface of NET cells. This binding triggers receptor-mediated endocytosis, internalizing the radiopharmaceutical into the cell. The radiolabeled peptide is then trafficked to lysosomes, where the radionuclide decays, emitting cytotoxic radiation (e.g., beta particles from ¹⁷⁷Lu) that induces DNA double-strand breaks and ultimately leads to apoptotic cell death.

Experimental Protocols: Radiolabeling and Quality Control

The successful preparation of a DOTA-based radiopharmaceutical requires meticulous adherence to established protocols to ensure high radiochemical purity and safety for clinical use.

Radiolabeling of DOTA-Peptides with Gallium-68 (⁶⁸Ga)

This protocol outlines the general steps for the manual or automated radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga.

Materials and Reagents:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-conjugated peptide precursor (e.g., DOTA-TATE)

-

Sterile 0.1 M HCl for generator elution

-

Sodium acetate or HEPES buffer (e.g., 1M Sodium Acetate)

-

Sterile, metal-free water for injection (WFI)

-

C18 Sep-Pak cartridge for purification

-

Ethanol (50%) for elution

-

Sterile 0.22 µm filter

Experimental Workflow:

Caption: Experimental workflow for ⁶⁸Ga radiolabeling of DOTA-peptides.

Step-by-Step Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Reaction Setup: In a sterile, metal-free reaction vial, combine the DOTA-conjugated peptide precursor with a suitable buffer (e.g., sodium acetate) to achieve a pH of 3.8-4.5.

-

Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial and incubate at 85-95°C for 5-15 minutes. The optimal temperature and time may vary depending on the specific peptide.

-

Purification: After incubation, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge to trap the radiolabeled peptide.

-

Elution and Formulation: Elute the purified [⁶⁸Ga]Ga-DOTA-peptide from the cartridge with 50% ethanol. Dilute the final product with physiological saline and pass it through a 0.22 µm sterile filter into a sterile vial for injection.

Radiolabeling of DOTA-Peptides with Lutetium-177 (¹⁷⁷Lu)

This protocol describes the general procedure for radiolabeling a DOTA-conjugated molecule with ¹⁷⁷Lu for therapeutic applications.

Materials and Reagents:

-

¹⁷⁷LuCl₃ solution

-

DOTA-conjugated biomolecule (e.g., DOTA-TATE)

-

Sodium acetate or gentisate buffer (e.g., 0.5 M, pH 4.0-5.5)

-

Sterile, metal-free water for injection

-

Heating block or water bath

Step-by-Step Procedure:

-

Preparation of Reagents: Dissolve the DOTA-conjugated biomolecule in sterile, metal-free water.

-

Reaction Setup: In a sterile reaction vial, add the required volume of ¹⁷⁷LuCl₃ solution. Adjust the pH to 4.0-5.5 by adding the appropriate buffer.

-

Radiolabeling Reaction: Add the DOTA-conjugated biomolecule to the buffered ¹⁷⁷LuCl₃ solution and gently mix.

-

Incubation: Incubate the reaction vial in a heating block or water bath at 90-100°C for 15-30 minutes.

-

Cooling: After incubation, allow the reaction vial to cool to room temperature.

Quality Control of DOTA-Radiopharmaceuticals

Comprehensive quality control (QC) is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product.

Key QC Tests:

-

Visual Inspection: The final solution should be clear, colorless, and free of particulate matter.

-

pH Measurement: The pH of the final product should be suitable for intravenous injection, typically between 5.0 and 7.5.

-

Radiochemical Purity (RCP): This is the most critical QC test and is typically determined by radio-TLC (Thin-Layer Chromatography) or radio-HPLC (High-Performance Liquid Chromatography). The RCP should generally be ≥95%.

-

Radionuclidic Purity: Confirms the identity and purity of the radionuclide using gamma spectroscopy.

-

Sterility and Endotoxin Testing: Performed to ensure the product is free from microbial contamination and pyrogens.

Logical Flow of Quality Control:

Caption: Logical flow of the quality control process.

Conclusion and Future Directions

The DOTA chelator has unequivocally revolutionized the field of radiopharmacy, providing a robust and versatile platform for the development of targeted radiopharmaceuticals. Its ability to form highly stable complexes with a wide array of medically relevant radionuclides has paved the way for significant advancements in the diagnosis and treatment of cancer, particularly neuroendocrine tumors. The continued development of novel DOTA-based conjugates targeting a broader range of cancer-specific biomarkers holds immense promise for expanding the reach of personalized nuclear medicine. As research progresses, we can anticipate the emergence of even more sophisticated DOTA-based theranostic agents that will further refine our ability to visualize and eradicate cancer with unprecedented precision.

References

- 1. biosyn.com [biosyn.com]

- 2. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOTA (chelator) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

The Alchemist's Bond: A Technical Guide to Amine-Reactive DOTA Derivatives in Bioconjugation

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Features of Amine-Reactive DOTA Derivatives.

This in-depth guide explores the fundamental characteristics of amine-reactive 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) derivatives, pivotal tools in the development of targeted radiopharmaceuticals and molecular imaging agents. Focusing on the two predominant amine-reactive functionalities, N-hydroxysuccinimide (NHS) esters and isothiocyanates (SCN), this document provides a detailed comparison of their conjugation chemistry, experimental protocols, and key quantitative data to inform the strategic selection and application of these essential bifunctional chelators.

Introduction: The Power of Bifunctional Chelators

The DOTA macrocycle is a cornerstone in nuclear medicine and molecular imaging, renowned for its ability to form highly stable complexes with a variety of trivalent metal ions. To harness this capability for targeted applications, DOTA is functionalized with reactive groups that allow for its covalent attachment to biomolecules such as antibodies, peptides, and other proteins. Amine-reactive derivatives are the most common class, targeting the abundant primary amine groups found in the lysine residues and N-termini of proteins. This guide will focus on the two most prevalent amine-reactive DOTA derivatives: DOTA-NHS ester and p-SCN-Bn-DOTA.

Core Features of Amine-Reactive DOTA Derivatives

The choice between an NHS ester and an isothiocyanate derivative of DOTA depends on several factors, including the nature of the biomolecule, the desired reaction conditions, and the required stability of the resulting conjugate.

DOTA-NHS Ester

DOTA-NHS esters react with primary amines under mild alkaline conditions to form a stable amide bond. The N-hydroxysuccinimide group is a good leaving group, facilitating the nucleophilic attack by the amine.

Key Characteristics:

-

Reactive Group: N-hydroxysuccinimide ester

-

Target: Primary amines (e.g., lysine ε-amino group, N-terminus)

-

Resulting Linkage: Amide bond

-

Reaction pH: Typically pH 7.5-9.0

-

Advantages: Forms a very stable amide bond.

-

Disadvantages: Susceptible to hydrolysis in aqueous solutions, which can compete with the aminolysis reaction. The half-life for hydrolysis of DOTA-NHS in water at neutral pH is approximately 30 minutes[1].

p-SCN-Bn-DOTA (DOTA-Isothiocyanate)

p-SCN-Bn-DOTA, a derivative featuring an isothiocyanate group, also reacts with primary amines to form a highly stable thiourea linkage[2]. This reaction is also typically carried out at a slightly alkaline pH.

Key Characteristics:

-

Reactive Group: Isothiocyanate (-N=C=S)

-

Target: Primary amines

-

Resulting Linkage: Thiourea bond

-

Reaction pH: Typically pH 8.5-9.5

-

Advantages: The resulting thiourea bond is extremely stable in vivo[3]. The isothiocyanate group is generally less susceptible to hydrolysis than the NHS ester.

-

Disadvantages: The reaction kinetics can be slower compared to NHS esters under certain conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for the conjugation of amine-reactive DOTA derivatives to biomolecules, providing a basis for comparison.

| Parameter | DOTA-NHS Ester | p-SCN-Bn-DOTA | Reference |

| Molar Excess (Chelator:Antibody) | 100:1 | 10:1 to 50:1 | [4][5] |

| Number of Chelators per Antibody | ~18 (at 100:1 molar excess) | ~5 (at 10:1 molar excess), 4.25 ± 1.04 (at 50:1 molar excess) | |

| Radiochemical Purity of Final Product | >98% | >95% |

| Parameter | Value | Conditions | Reference |

| DOTA-NHS Hydrolysis Half-life | ~30 minutes | Neutral pH in water | |

| p-SCN-Bn-DOTA Conjugate Stability | Stable up to 120 hours | In vitro |

Experimental Protocols

Detailed methodologies for the conjugation of DOTA-NHS ester and p-SCN-Bn-DOTA to antibodies are provided below.

Protocol for Antibody Conjugation with DOTA-NHS Ester

This protocol outlines a general procedure for the conjugation of a DOTA-NHS ester to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).

-

DOTA-NHS ester.

-

Conjugation Buffer: 0.1 M sodium bicarbonate or HEPES buffer, pH 8.5-9.0 (metal-free).

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Purification: Size-exclusion chromatography (SEC) column (e.g., PD-10) or ultrafiltration device.

Methodology:

-

Antibody Preparation:

-

Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

DOTA-NHS Ester Preparation:

-

Immediately before use, dissolve the DOTA-NHS ester in an anhydrous, water-miscible solvent such as DMSO or DMF to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the DOTA-NHS ester solution to the antibody solution with gentle mixing. A typical molar excess ranges from 20 to 100-fold.

-

Incubate the reaction mixture for 24 hours at 4°C or for 1-2 hours at room temperature.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted DOTA-NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the DOTA-antibody conjugate from unreacted chelator and byproducts using a pre-equilibrated SEC column or by repeated ultrafiltration.

-

-

Characterization:

-

Determine the number of DOTA molecules per antibody using methods such as MALDI-TOF mass spectrometry.

-

Assess the integrity and purity of the conjugate using SDS-PAGE and SEC-HPLC.

-

Protocol for Antibody Conjugation with p-SCN-Bn-DOTA

This protocol details the steps for conjugating p-SCN-Bn-DOTA to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb).

-

p-SCN-Bn-DOTA.

-

Conjugation Buffer: 0.1 M sodium bicarbonate, pH 9.0, or 0.2 M carbonate buffer, pH 9.0.

-

Anhydrous DMSO or DMF.

-

Purification: Size-exclusion chromatography (SEC) column (e.g., PD-10) or ultrafiltration device.

Methodology:

-

Antibody Preparation:

-

Buffer exchange the antibody into the Conjugation Buffer. The antibody concentration should typically be between 5-10 mg/mL.

-

-

p-SCN-Bn-DOTA Preparation:

-

Prepare a stock solution of p-SCN-Bn-DOTA in anhydrous DMSO (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Add the desired molar excess (typically 10- to 50-fold) of the p-SCN-Bn-DOTA stock solution to the antibody solution.

-

Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.

-

-

Purification:

-

Remove unreacted chelator and byproducts by size-exclusion chromatography or repeated ultrafiltration using a desalting buffer (e.g., 0.25 M ammonium acetate, pH 7.0).

-

-

Storage and Characterization:

-

The purified DOTA-antibody conjugate can be stored at 2-8°C or lyophilized for long-term storage.

-

Characterize the conjugate to determine the average number of DOTA molecules per antibody and to assess its purity and integrity.

-

Visualizations

The following diagrams illustrate key processes and relationships in the use of amine-reactive DOTA derivatives.

Caption: Chemical reaction of an amine-reactive DOTA derivative with a biomolecule.

Caption: A typical experimental workflow for bioconjugation.

Caption: Logical relationship diagram comparing DOTA-NHS and DOTA-SCN.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]

NH2-PEG4-DOTA for Chelating Gallium-68 and Lutetium-177: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional chelator NH2-PEG4-DOTA has emerged as a critical component in the development of next-generation radiopharmaceuticals for both diagnostic imaging with Gallium-68 (⁶⁸Ga) and targeted radionuclide therapy with Lutetium-177 (¹⁷⁷Lu). This molecule incorporates three key functional units: a primary amine (-NH2) for covalent conjugation to targeting biomolecules, a hydrophilic tetraethylene glycol (PEG4) spacer to improve solubility and in vivo pharmacokinetics, and the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) for stable complexation of radiometals.[1][2] This guide provides an in-depth technical overview of the application of this compound in the chelation of ⁶⁸Ga and ¹⁷⁷Lu, presenting key quantitative data, detailed experimental protocols, and workflow visualizations.

Core Concepts: The Role of this compound

The primary function of this compound is to act as a stable linker between a radionuclide and a targeting vector, such as a peptide or antibody. The DOTA cage forms a highly stable complex with trivalent radiometals like ⁶⁸Ga and ¹⁷⁷Lu.[3][4] The PEG4 spacer enhances the biocompatibility of the resulting radiopharmaceutical by increasing its hydrophilicity, which can lead to reduced non-specific binding and altered biodistribution profiles.[1] The terminal amine group allows for straightforward conjugation to a variety of biomolecules through well-established bioconjugation chemistries.

Quantitative Data for Radiolabeling and Stability

The efficiency of radiolabeling and the stability of the resulting radiometal-DOTA complex are critical parameters in the development of radiopharmaceuticals. The following tables summarize key quantitative data for the chelation of ⁶⁸Ga and ¹⁷⁷Lu using DOTA-based chelators.

Table 1: Gallium-68 Radiolabeling Parameters with DOTA Chelators

| Parameter | Value | Conditions | Reference |

| Radiochemical Yield (RCY) | ~60% | GMP-compliant synthesis of [⁶⁸Ga]Ga-DOTATOC | |

| Radiochemical Purity (RCP) | >95% | For [⁶⁸Ga]Ga-DOTA-[Thi⁸, Met(O₂)¹¹]SP | |

| Apparent Molar Activity (AMA) | 491 ± 204 GBq/µmol | DOTA chelator titrations | |

| Reaction Temperature | 70 - 95 °C | Required for efficient chelation | |

| Reaction pH | 3.5 - 4.5 | Optimal for ⁶⁸Ga labeling | |

| Stability | Stable for at least 4 hours | Full quality control of ⁶⁸Ga-labelled tracers |

Table 2: Lutetium-177 Radiolabeling and Stability with DOTA Chelators

| Parameter | Value | Conditions | Reference |

| Radiochemical Yield (RCY) | 98 - 100% | For ¹⁷⁷Lu-DOTA-Rituximab | |

| Radiochemical Purity (RCP) | >95% | For ¹⁷⁷Lu-DOTA-Rituximab | |

| Specific Activity | ~0.5 - 0.6 GBq/mg | For ¹⁷⁷Lu-DOTA-Rituximab | |

| Stability in Human Serum | 85 ± 3.5% at 96 hours | For ¹⁷⁷Lu-DOTA-Trastuzumab | |

| Reaction Temperature | 37 - 95 °C | Dependent on the specific conjugate | |

| Reaction pH | 4.0 - 5.5 | Optimal for ¹⁷⁷Lu labeling | |

| In Vivo Stability of ¹⁷⁷Lu-DOTATATE | 23 ± 5% intact at 24 hours in plasma | Human patient data |

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of radiolabeled biomolecules. The following sections provide generalized protocols for key experimental procedures.

Conjugation of this compound to a Targeting Peptide

This protocol describes a typical solution-phase conjugation of this compound to a peptide containing a free amine group.

-

Peptide Preparation : Dissolve the targeting peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Chelator Activation (if necessary) : If using a DOTA-NHS ester, it can be directly added. For this compound, conjugation can be achieved by activating the carboxylic acid groups on the targeting molecule using EDC/NHS chemistry.

-

Conjugation Reaction : Add a molar excess of the activated DOTA chelator (e.g., a 10:1 molar ratio of DOTA:peptide) to the peptide solution.

-

Incubation : Allow the reaction to proceed for 4-24 hours at room temperature with gentle stirring.

-

Purification : Purify the DOTA-conjugated peptide using methods such as size-exclusion chromatography or reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization : Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.

Radiolabeling with Gallium-68

This protocol outlines the general procedure for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga.

-

⁶⁸Ga Elution : Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl.

-

pH Adjustment : Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a suitable buffer, such as 0.5 M ammonium acetate or 2.5 M sodium acetate.

-

Radiolabeling Reaction : Add the DOTA-conjugated peptide (e.g., 1-20 µg) to the buffered ⁶⁸Ga solution.

-

Heating : Heat the reaction mixture at 70-95 °C for 5-30 minutes.

-

Purification (optional but recommended) : The final product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

-

Quality Control : Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.

Radiolabeling with Lutetium-177

This protocol provides a general method for labeling a DOTA-conjugated biomolecule with ¹⁷⁷Lu.

-

Reagent Preparation : Dissolve the DOTA-conjugated biomolecule in a suitable buffer, such as 0.1 M ammonium acetate (pH 5.5).

-

Radiolabeling Reaction : Add [¹⁷⁷Lu]LuCl₃ solution to the solution of the DOTA-conjugate.

-

Incubation : Incubate the reaction mixture at a temperature ranging from 37 °C to 95 °C for 30-60 minutes. The optimal temperature depends on the stability of the biomolecule.

-

Quenching (optional) : The reaction can be stopped by adding a solution of DTPA to chelate any remaining free ¹⁷⁷Lu.

-

Purification : Purify the radiolabeled product using size-exclusion chromatography or other suitable methods to remove unchelated ¹⁷⁷Lu.

-

Quality Control : Assess the radiochemical purity using ITLC or radio-HPLC.

Visualizations of Workflows and Processes

The following diagrams, created using the DOT language, illustrate key workflows in the development and application of this compound based radiopharmaceuticals.

Caption: Workflow for the development of a DOTA-based radiopharmaceutical.

Caption: A generalized workflow for the radiolabeling process.

Conclusion

This compound is a versatile and effective bifunctional chelator for the development of ⁶⁸Ga- and ¹⁷⁷Lu-based radiopharmaceuticals. Its well-defined structure allows for consistent manufacturing and reliable performance. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of nuclear medicine and molecular imaging. Adherence to optimized protocols and rigorous quality control are paramount to ensure the safety and efficacy of these advanced diagnostic and therapeutic agents.

References

An In-depth Technical Guide to the Basic Principles of Bioconjugation with NH2-PEG4-DOTA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies involved in the bioconjugation of NH2-PEG4-DOTA. This bifunctional chelator is a cornerstone in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. We will delve into its structure, reactivity, and the step-by-step processes for its conjugation to biomolecules, subsequent radiolabeling, and characterization.

Introduction to this compound

This compound is a versatile molecule meticulously designed for bioconjugation. Its structure is a triad of functional components, each playing a critical role in its utility.[1]

-

Primary Amine (-NH2): This group serves as the reactive handle for covalent attachment to biomolecules. It readily participates in nucleophilic substitution reactions, most commonly with activated esters on proteins or peptides, to form stable amide bonds.[1]

-

Polyethylene Glycol Spacer (PEG4): The tetraethylene glycol linker enhances the aqueous solubility of the entire conjugate, a crucial property for in vivo applications.[1] It also provides spatial separation between the biomolecule and the DOTA cage, minimizing potential steric hindrance that could compromise the biological activity of the targeting molecule.[1]

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator exhibits a high affinity and forms exceptionally stable complexes with a variety of trivalent metal ions.[1] This stability is paramount to prevent the release of the radiometal in vivo, which could lead to off-target toxicity and a diminished therapeutic or imaging signal.

The synergistic combination of these three components makes this compound an ideal choice for developing radionuclide-drug conjugates (RDCs) that can be precisely targeted to specific biological markers for medical imaging or therapy.

The Chemistry of Bioconjugation

The most prevalent strategy for conjugating this compound to proteins, such as monoclonal antibodies, involves the formation of a stable amide bond. This is typically achieved by reacting the primary amine of this compound with an activated carboxylic acid group on the biomolecule. However, a more common and efficient approach is to utilize an amine-reactive version of the DOTA chelator, such as DOTA-NHS ester, which directly reacts with the lysine residues on the surface of the antibody.

General Reaction Scheme:

The fundamental reaction involves the nucleophilic attack of the primary amine on an activated carbonyl group, leading to the formation of a stable amide linkage.

Experimental Protocols

Conjugation of a DOTA-NHS Ester to a Monoclonal Antibody

This protocol outlines a typical procedure for the covalent attachment of a DOTA-N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

-

DOTA-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., PD-10 desalting column)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to remove any amine-containing buffers (like Tris) from the antibody solution.

-

Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.

-

-

DOTA-NHS Ester Preparation:

-

Dissolve the DOTA-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the DOTA-NHS ester solution to the antibody solution. The molar ratio can be varied to control the degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DOTA-NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated DOTA and other small molecules by size-exclusion chromatography (e.g., using a PD-10 column) equilibrated with a suitable storage buffer (e.g., PBS).

-

Radiolabeling of a DOTA-Antibody Conjugate with Lutetium-177

This protocol describes the chelation of the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu) by the DOTA-conjugated antibody.

Materials:

-

DOTA-antibody conjugate

-

¹⁷⁷LuCl₃ solution

-

Radiolabeling buffer: 0.25 M ammonium acetate, pH 5.0-5.5

-

Quench solution: 0.05 M EDTA

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Reaction Setup:

-

In a sterile, pyrogen-free vial, add the DOTA-antibody conjugate to the radiolabeling buffer.

-

Add the ¹⁷⁷LuCl₃ solution to the vial.

-

-

Incubation:

-

Incubate the reaction mixture at 37-40°C for 30-60 minutes.

-

-

Quenching:

-

Add the EDTA solution to chelate any unbound ¹⁷⁷Lu.

-

Incubate for an additional 5 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity by radio-TLC or radio-HPLC to quantify the percentage of ¹⁷⁷Lu successfully incorporated into the antibody conjugate.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation and radiolabeling processes.

| Parameter | Typical Range | Notes |

| DOTA-NHS Ester to Antibody Molar Ratio | 10:1 to 100:1 | Increasing the ratio generally increases the number of DOTA molecules per antibody, but may also lead to aggregation or loss of immunoreactivity. |

| Conjugation Reaction pH | 8.0 - 9.0 | Alkaline pH is required to deprotonate the lysine amine groups, making them nucleophilic. |

| Conjugation Reaction Time | 1 - 2 hours | |

| Average DOTA molecules per Antibody | 2 - 9 | This is a critical quality attribute that can be determined by mass spectrometry. |

| Table 1: Typical Parameters for DOTA-NHS Ester Conjugation to Antibodies |

| Parameter | Typical Value/Range | Notes |